Thermopsine Scaffold-Derived RdRp Inhibitor vs Cytisine-Derived Conjugates: SARS-CoV-2 IC50 Comparison
A thermopsine-cytisine hybrid conjugate (Compound 17) demonstrated potent inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with an IC50 of 7.8 μM [1]. This represents a thermopsine-scaffold-containing lead compound evaluated in a head-to-head panel against other (-)-cytisine and methylcytisine derivatives for SARS-CoV-1 and SARS-CoV-2 RdRp inhibition [1].
| Evidence Dimension | SARS-CoV-2 RdRp enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 7.8 μM (Compound 17: 1,3-dimethyluracil conjugate with (-)-cytisine and thermopsine) |
| Comparator Or Baseline | Multiple (-)-cytisine and methylcytisine derivatives evaluated in parallel; Compound 17 identified as potent lead from the panel |
| Quantified Difference | Compound 17 emerged as a potent inhibitor; relative potency vs. other panel compounds not individually enumerated in abstract |
| Conditions | SARS-CoV-2 RNA polymerase assay kit; in vitro enzymatic assay |
Why This Matters
This demonstrates that thermopsine incorporation into hybrid conjugates yields potent antiviral leads, supporting its selection for antiviral drug discovery programs targeting viral polymerases.
- [1] Chen Y, et al. Assessing the inhibitory effects of some secondary amines, thioureas and 1,3-dimethyluracil conjugates of (-)-cytisine and thermopsine on the RNA-dependent RNA polymerase of SARS-CoV-1 and SARS-CoV-2. Bioorg Med Chem Lett. 2024;110:129876. PMID: 39251111. View Source
